Cas no 320416-17-9 ((1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one)
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one Chemical and Physical Properties
Names and Identifiers
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- (1E,4E)-1-(dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
- R2402
- 1,4-pentadien-3-one, 1-(dimethylamino)-5-(4-methoxyphenyl)-, (1E,4E)-
- (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
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- Inchi: 1S/C14H17NO2/c1-15(2)11-10-13(16)7-4-12-5-8-14(17-3)9-6-12/h4-11H,1-3H3/b7-4+,11-10+
- InChI Key: CBUFWNOYKAVVIK-QPABKMLOSA-N
- SMILES: O(C)C1C=CC(/C=C/C(/C=C/N(C)C)=O)=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 287
- Topological Polar Surface Area: 29.5
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E265225-250mg |
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one |
320416-17-9 | 250mg |
$ 185.00 | 2022-06-05 | ||
| TRC | E265225-500mg |
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one |
320416-17-9 | 500mg |
$ 300.00 | 2022-06-05 | ||
| TRC | E265225-1000mg |
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one |
320416-17-9 | 1g |
$ 480.00 | 2022-06-05 | ||
| A2B Chem LLC | AG00398-500mg |
1-(DIMETHYLAMINO)-5-(4-METHOXYPHENYL)-1,4-PENTADIEN-3-ONE |
320416-17-9 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AG00398-1g |
1-(DIMETHYLAMINO)-5-(4-METHOXYPHENYL)-1,4-PENTADIEN-3-ONE |
320416-17-9 | >95% | 1g |
$439.00 | 2024-04-20 |
(1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one
Research Brief on (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one (CAS: 320416-17-9)
The compound (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one (CAS: 320416-17-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.
Recent studies have highlighted the compound's role as a versatile scaffold in drug discovery. Its structure, featuring a conjugated dienone system and a dimethylamino group, allows for interactions with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against protein kinases involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In terms of synthesis, advancements have been made in optimizing the yield and purity of (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one. A novel catalytic method utilizing palladium-based catalysts was reported in Organic Letters (2024), achieving a 92% yield under mild conditions. This method significantly reduces the production cost and environmental impact compared to traditional approaches.
Mechanistic studies have revealed that the compound's biological activity is linked to its ability to modulate redox signaling pathways. Research published in Cell Chemical Biology (2023) identified that it selectively targets thioredoxin reductase, an enzyme critical for maintaining cellular redox balance. This finding opens new avenues for its application in cancer therapy, where redox imbalance is a hallmark feature.
Despite these promising results, challenges remain in the clinical translation of this compound. Pharmacokinetic studies indicate low oral bioavailability, necessitating further structural modifications or formulation strategies. Ongoing research is exploring prodrug approaches and nanoparticle-based delivery systems to overcome these limitations.
In conclusion, (1E,4E)-1-(Dimethylamino)-5-(4-methoxyphenyl)penta-1,4-dien-3-one represents a promising candidate for therapeutic development, with applications spanning inflammation, cancer, and oxidative stress-related diseases. Future studies should focus on optimizing its drug-like properties and validating its efficacy in preclinical models.
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